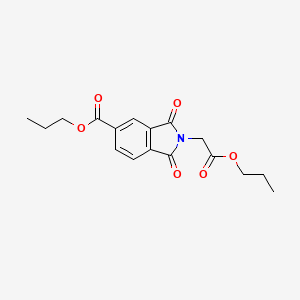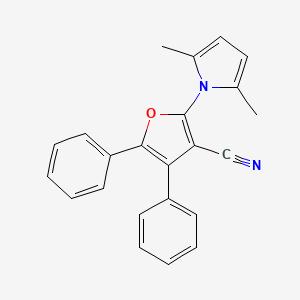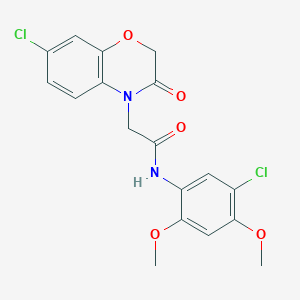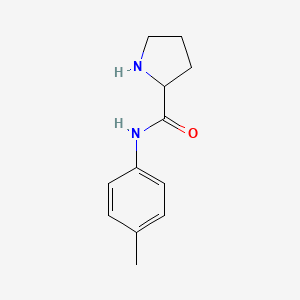![molecular formula C13H16N2S2 B12494352 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12494352.png)
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, incorporating both a thiophene ring and a diazaspiro undecene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the condensation of thiophene derivatives with appropriate diazaspiro precursors. Common synthetic routes include:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated thiophenes and substituted diazaspiro compounds.
Scientific Research Applications
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the diazaspiro moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are examples of compounds with spiro structures.
Uniqueness
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its combination of a thiophene ring and a diazaspiro structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16N2S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
InChI |
InChI=1S/C13H16N2S2/c16-12-11(10-6-5-9-17-10)14-13(15-12)7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,15,16) |
InChI Key |
YPFQHACCWZTEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NC(=S)C(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)

![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
![Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494281.png)




![2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B12494329.png)

![Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494344.png)
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide](/img/structure/B12494363.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
![2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
